Mesopram

Descripción general

Descripción

Daxalipram es un compuesto de molécula pequeña conocido por su inhibición selectiva de la fosfodiesterasa 4B (PDE4B). Es un isómero R de mesopram y también se conoce como ®-mesopram .

Métodos De Preparación

La síntesis de daxalipram implica varios pasos. Una de las rutas sintéticas incluye la ciclización de un compuesto precursor para formar la oxazolidinona racémica, que luego se acopla con ®-1-(1-naftil)etil isocianato para producir el compuesto deseado . Las condiciones de reacción típicamente implican el uso de carbonildiimidazol en tetrahidrofurano (THF) para el paso de ciclización . Los métodos de producción industrial de daxalipram no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

Daxalipram sufre varias reacciones químicas, que incluyen:

Oxidación: Daxalipram se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Sustitución: Daxalipram puede participar en reacciones de sustitución, particularmente involucrando su porción de metoxibenceno.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Daxalipram tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de las enzimas fosfodiesterasa.

Biología: Daxalipram se estudia por sus efectos en las vías de señalización celular que involucran el monofosfato cíclico de adenosina (AMPc).

Mecanismo De Acción

Daxalipram ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 4B (PDE4B), una enzima responsable de descomponer el AMPc. Al inhibir la PDE4B, el daxalipram aumenta los niveles de AMPc dentro de las células, lo que lleva a una señalización mejorada a través de las vías dependientes del AMPc . Este mecanismo es particularmente relevante en las células inmunitarias, donde el aumento de los niveles de AMPc puede modular las respuestas inflamatorias .

Comparación Con Compuestos Similares

Daxalipram es similar a otros inhibidores de la PDE4, como roflumilast y apremilast. Su selectividad para la PDE4B lo diferencia de estos compuestos, que pueden tener perfiles inhibitorios más amplios . Otros compuestos similares incluyen:

Roflumilast: Un inhibidor de la PDE4 utilizado para tratar la enfermedad pulmonar obstructiva crónica (EPOC).

Apremilast: Otro inhibidor de la PDE4 utilizado para tratar la artritis psoriásica y la psoriasis en placas.

La selectividad única de Daxalipram para la PDE4B lo convierte en un candidato prometedor para dirigirse a vías inflamatorias específicas con posibles menos efectos secundarios en comparación con los inhibidores de la PDE4 menos selectivos .

Actividad Biológica

Mesopram is an orally active phosphodiesterase (PDE) 4 inhibitor, primarily recognized for its role in modulating immune responses and its potential therapeutic applications in various inflammatory conditions. This article delves into the biological activity of this compound, detailing its mechanisms of action, effects on immune cells, and relevant case studies that highlight its efficacy.

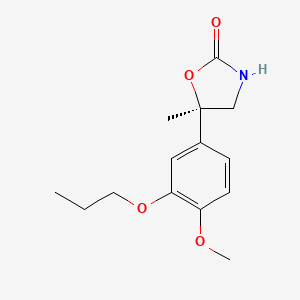

- Chemical Name : (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone

- Molecular Formula : C₁₄H₁₉N₄O₄

- Purity : ≥98% .

This compound functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn modulates various cellular processes:

- Inhibition of Th1 Cell Proliferation : this compound significantly reduces the proliferation of T helper 1 (Th1) cells, which are pivotal in mediating inflammatory responses.

- Reduction of Cytokine Production : The compound decreases the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-10, and inducible nitric oxide synthase (iNOS) .

- Effects on Neutrophils and Macrophages : Increased cAMP levels inhibit neutrophil migration and macrophage functions, contributing to reduced inflammation .

In Vitro Studies

In laboratory settings, this compound has demonstrated the following biological activities:

- Cytokine Inhibition : It effectively inhibits the secretion of key inflammatory mediators from immune cells.

- Cell Proliferation : The compound has been shown to suppress Th1 cell proliferation in vitro .

In Vivo Studies

This compound's efficacy extends to various animal models:

- Autoimmune Conditions : It has been reported to exhibit therapeutic effects against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

- Colitis Models : this compound also shows promise in reducing symptoms associated with murine colitis .

Table 1: Summary of Biological Effects

| Biological Activity | In Vitro Effects | In Vivo Effects |

|---|---|---|

| Th1 Cell Proliferation | Inhibition | Reduced in EAE model |

| Cytokine Production | Decreased IFN-γ, TNF-α, IL-10 | Anti-inflammatory effects observed |

| Neutrophil Migration | Inhibited | Reduced inflammation in models |

| Colitis Symptoms | Not applicable | Efficacy demonstrated |

Case Study 1: Efficacy in Autoimmune Encephalomyelitis

A study involving mice with induced EAE highlighted the potential of this compound as a therapeutic agent. Mice treated with this compound exhibited significant reductions in clinical scores associated with EAE compared to untreated controls. The study emphasized the role of cAMP elevation in mediating these effects and suggested that PDE4 inhibitors like this compound could be beneficial in treating multiple sclerosis .

Case Study 2: Impact on Ethanol Consumption

Research has indicated that this compound can reduce ethanol intake and preference in animal models. A study found that administration of this compound led to a significant decrease in both ethanol consumption and total fluid intake without altering the preference for ethanol. This finding suggests a potential application for this compound in addressing alcohol use disorders .

Propiedades

IUPAC Name |

(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCPERGCFKIYIS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319171 | |

| Record name | Mesopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189940-24-7 | |

| Record name | Mesopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daxalipram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daxalipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAXALIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.